3-(5-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
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Description
3-(5-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a useful research compound. Its molecular formula is C26H27N5O7 and its molecular weight is 521.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has shown that quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives exhibit notable antibacterial and antifungal activities. For instance, Desai and Dodiya (2014) synthesized a series of compounds and screened them for their antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. The compounds displayed significant correlation in their antimicrobial efficacy (Desai & Dodiya, 2014).
Anticancer Potential
Another study explored quinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2, a key target in cancer therapy. The research led by Qiao et al. (2015) found that certain derivatives exhibited potent inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents. Compound 4j, in particular, showed significant efficacy, outperforming the control drug Tivozanib in inhibitory activity against A549, MCF-7, and Hela cancer cell lines (Qiao et al., 2015).
Catalysis and Synthesis
Research into the catalytic applications of related compounds includes work by Li et al. (2014), who developed an efficient synthesis of 2-hetarylquinazolin-4(3H)-ones via copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds. This tandem oxidation-amination-cyclization transformation provides a novel method for preparing heteroaryl-substituted quinazolinones from readily available 2-aminobenzamides and (2-azaaryl)methanes (Li et al., 2014).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives have also been studied. Pannipara et al. (2017) synthesized two derivatives and characterized their spectral, photophysical, and intramolecular charge transfer characteristics. These studies provide insight into the excited-state properties of these compounds, which could have implications for their use in optoelectronic applications (Pannipara et al., 2017).
Properties
IUPAC Name |
3-[5-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3.C2H2O4/c1-25-23(31)18-8-4-7-17(12-18)22-26-24(32-27-22)19-13-28(14-19)15-21(30)29-11-5-9-16-6-2-3-10-20(16)29;3-1(4)2(5)6/h2-4,6-8,10,12,19H,5,9,11,13-15H2,1H3,(H,25,31);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNBDDKUJCWHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)N4CCCC5=CC=CC=C54.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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